molecular formula C12H17NO2 B14511292 Ethyl phenyl(propan-2-yl)carbamate CAS No. 62604-16-4

Ethyl phenyl(propan-2-yl)carbamate

Cat. No.: B14511292
CAS No.: 62604-16-4
M. Wt: 207.27 g/mol
InChI Key: RCFUCGURFLHXPZ-UHFFFAOYSA-N
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Description

Ethyl phenyl(propan-2-yl)carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl phenyl(propan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. One-pot reactions, where all reactants are combined in a single reaction vessel, are commonly employed to streamline the production process and reduce costs . The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl phenyl(propan-2-yl)carbamate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .

Properties

CAS No.

62604-16-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl N-phenyl-N-propan-2-ylcarbamate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)13(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

RCFUCGURFLHXPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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